HTH-01-015

概述

描述

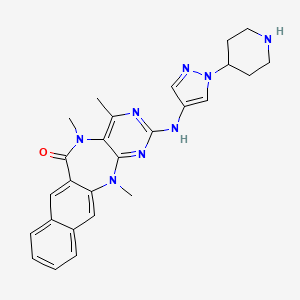

HTH-01-015 是一种选择性抑制 NUAK 家族 SNF1 样激酶 1 (NUAK1) 的抑制剂。 它的分子式为 C26H28N8O,分子量为 468.55 g/mol 。该化合物主要用于科学研究,以研究 NUAK1 在各种细胞过程中的作用。

科学研究应用

作用机制

HTH-01-015 通过选择性抑制 NUAK1 发挥作用。NUAK1 是 AMP 激活蛋白激酶 (AMPK) 家族的成员,参与各种细胞过程,包括细胞迁移、侵袭和增殖。this compound 抑制丝氨酸 445 上肌球蛋白磷酸酶靶亚基 1 (MYPT1) 的磷酸化,这是由 NUAK1 介导的。 这种抑制导致抑制细胞迁移和侵袭,以及抑制细胞增殖 。

生化分析

Biochemical Properties

HTH-01-015 has been identified as a selective NUAK1 inhibitor with an IC50 value of 100 nM . It inhibits NUAK1-mediated MYPT1 phosphorylation . The compound shows extreme selectivity, having no significant inhibition of 139 other tested kinases .

Cellular Effects

This compound has been shown to suppress cell migration in NUAK1+/+ MEFs and inhibit U2OS cell invasion . Moreover, it inhibits cell proliferation in both cell lines . This compound inhibitors markedly restricted cells from entering into mitosis in U2OS cells .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of NUAK1-mediated MYPT1 phosphorylation . This action is highly selective, affecting only the NUAK1 isoform of NUAK kinases .

Temporal Effects in Laboratory Settings

It has been shown to inhibit cell proliferation in both U2OS cells and MEFs .

Dosage Effects in Animal Models

In a mouse model, targeting ARK5 with the selective inhibitor this compound has been shown to attenuate CCl4-induced liver fibrosis .

Metabolic Pathways

This compound is involved in the AMPK pathway . It inhibits NUAK1, a member of the AMPK-related family of protein kinases .

Subcellular Localization

It has been shown to inhibit NUAK1, which is known to localize in the cytosolic and nuclear subcellular compartments .

准备方法

HTH-01-015 的合成涉及多个步骤,从核心结构的制备开始,然后引入特定的官能团。具体的合成路线和反应条件是专有的,没有公开披露。 工业生产方法通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度 。

化学反应分析

HTH-01-015 会发生各种化学反应,包括:

氧化: 该反应涉及添加氧气或去除氢。常见的试剂包括高锰酸钾或过氧化氢等氧化剂。

还原: 该反应涉及添加氢或去除氧气。常见的试剂包括氢化铝锂或硼氢化钠等还原剂。

取代: 该反应涉及用另一种官能团取代一个官能团。常见的试剂包括卤素或氢氧化钠或氰化钾等亲核试剂。

相似化合物的比较

HTH-01-015 在其对 NUAK1 的高选择性方面是独一无二的。类似的化合物包括:

WZ4003: 该化合物抑制 NUAK1 和 NUAK2,对 NUAK1 的 IC50 为 20 nM,对 NUAK2 的 IC50 为 100 nM.

其他 NUAK 抑制剂: 这些化合物可能以不同的选择性和效力抑制 NUAK1 和 NUAK2.

This compound 因其对 NUAK1 的高选择性而脱颖而出,使其成为研究 NUAK1 在各种细胞过程中的特定作用的宝贵工具。

生物活性

HTH-01-015 is a selective inhibitor of the NUAK1 kinase, a member of the AMP-activated protein kinase (AMPK) family, which plays critical roles in various biological processes including cell proliferation, migration, and survival. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications for cancer therapy.

This compound exhibits high selectivity for NUAK1, with an IC50 value of 100 nM. In contrast, WZ4003, another related compound, inhibits both NUAK1 and NUAK2 with IC50 values of 20 nM and 100 nM respectively . The selectivity of this compound allows researchers to delineate the specific roles of NUAK1 in cellular functions without significant interference from other kinases.

Inhibition of Phosphorylation

This compound effectively inhibits the phosphorylation of MYPT1 (myosin phosphatase-targeting subunit 1), which is a well-characterized substrate for NUAK1. This inhibition leads to decreased cell migration and proliferation in various cell lines, including mouse embryonic fibroblasts (MEFs) and U2OS cells .

Impact on Cell Migration and Proliferation

Research indicates that treatment with this compound significantly impairs cell migration in wound-healing assays. The extent of inhibition is comparable to that observed in NUAK1 knockout cells. Additionally, this compound reduces cell proliferation to levels similar to those observed with NUAK1 shRNA knockdown .

Effects on Neurite Outgrowth

In studies involving neuronal cells, inhibition of NUAK1 by this compound resulted in defects in neurite initiation and elongation. This suggests that NUAK1 is essential for proper neuronal development and function .

Prostate Cancer

In a study examining benign prostatic hyperplasia (BPH), this compound was shown to inhibit smooth muscle contraction and promote apoptosis in prostate stromal cells. This effect was linked to reduced expression of NUAK1, indicating a potential therapeutic role for this compound in treating BPH-related symptoms .

Liver Cancer

This compound has also been implicated in modulating epithelial-to-mesenchymal transition (EMT) processes in liver cancer cells. The compound was found to downregulate the expression of N-cadherin, a marker associated with EMT, thereby inhibiting migration and invasion of liver cancer cells .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

2,7,9-trimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatetracyclo[9.8.0.03,8.013,18]nonadeca-1(19),3,5,7,11,13,15,17-octaen-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N8O/c1-16-23-24(31-26(29-16)30-19-14-28-34(15-19)20-8-10-27-11-9-20)32(2)22-13-18-7-5-4-6-17(18)12-21(22)25(35)33(23)3/h4-7,12-15,20,27H,8-11H2,1-3H3,(H,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHSDJDLAKKAWCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC(=N1)NC3=CN(N=C3)C4CCNCC4)N(C5=CC6=CC=CC=C6C=C5C(=O)N2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: NUAK1 and NUAK2 (NUAK family SnF1-like kinase-1 and -2) are enzymes belonging to the AMPK (AMP-activated protein kinase) family. They are activated by the LKB1 tumor suppressor kinase, a protein often mutated in various cancers. [, ] Research suggests that NUAK kinases are involved in regulating crucial cellular processes like cell survival, senescence, adhesion, and polarity, all of which are dysregulated in cancer. [, ] Therefore, inhibiting NUAK kinases is a potential therapeutic strategy for cancer treatment.

A: While the precise binding mechanism of HTH-01-015 to NUAK1 hasn't been fully elucidated in these papers, it's known to be a highly selective inhibitor of this kinase. [] this compound effectively blocks the phosphorylation of MYPT1 (myosin phosphate-targeting subunit 1) at Ser445, a known substrate of NUAK1. [] This inhibition of MYPT1 phosphorylation is a key downstream effect, as it impacts cell migration and potentially other cellular functions regulated by the NUAK1-MYPT1 axis. []

A: this compound demonstrates high selectivity for NUAK1 and does not significantly inhibit NUAK2. [] In contrast, another compound, WZ4003, inhibits both NUAK isoforms. [] This selectivity profile makes this compound a valuable tool to specifically study the individual roles of NUAK1 in cellular processes.

A: Studies using this compound show that its effects often mirror those observed in cells with genetically reduced NUAK1 levels. For instance, both this compound treatment and NUAK1 knockout in mouse embryonic fibroblasts (MEFs) significantly impair cell migration in wound-healing assays. [] Similarly, both interventions inhibit MEF proliferation. [] This similarity in cellular responses suggests that this compound is specifically targeting NUAK1 activity in these contexts.

A: Researchers identified a specific mutation in NUAK1, A195T, that confers resistance to both this compound and WZ4003 without affecting the basal activity of the enzyme. [] This mutation does not alter the basal activity of NUAK1 but significantly reduces its sensitivity to both inhibitors. In cells expressing the drug-resistant NUAK1[A195T], phosphorylation of MYPT1 at Ser445 is no longer suppressed by this compound or WZ4003, unlike cells with wild-type NUAK1. [] This finding suggests that the A195T mutation likely alters the drug-binding site on NUAK1, offering valuable insight for designing future NUAK1 inhibitors.

A: Yes, studies using liver and breast cancer cell lines have demonstrated the impact of this compound. In liver cancer cells, this compound was found to suppress migration, invasion, and metastasis, as well as reverse the epithelial-to-mesenchymal transition (EMT), a process associated with cancer progression. [] In breast cancer cells, this compound treatment decreased ATP levels and altered mitochondrial morphology, suggesting a role of NUAK1 in cancer cell bioenergetics. [] These findings further support the potential of NUAK1 inhibition as a therapeutic strategy for cancer treatment.

ANone: While this compound is a valuable research tool, it is crucial to acknowledge its limitations. The research primarily focuses on its in vitro activity, and further investigation is needed to understand its efficacy and safety profile in vivo. Additionally, the long-term effects of this compound and the potential for acquired resistance, as indicated by the A195T mutation, require further exploration. Addressing these challenges will be vital for translating NUAK1 inhibition into a viable therapeutic option.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。